molecular formula C6H5BrN2O2 B13668412 5-Bromo-2-hydroxyisonicotinamide

5-Bromo-2-hydroxyisonicotinamide

Katalognummer: B13668412
Molekulargewicht: 217.02 g/mol
InChI-Schlüssel: VQQBQSWBIPHOFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-hydroxyisonicotinamide is a chemical compound that belongs to the class of halogenated nicotinamides It is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 2nd position on the isonicotinamide ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxyisonicotinamide typically involves the bromination of 2-hydroxyisonicotinamide. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5th position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, purification, and crystallization to obtain the final product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-hydroxyisonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-hydroxyisonicotinamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-2-hydroxyisonicotinamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-hydroxybenzamide: Similar structure but different biological activity.

    2-Hydroxyisonicotinamide: Lacks the bromine atom, leading to different reactivity and applications.

    5-Bromoisonicotinamide:

Uniqueness

5-Bromo-2-hydroxyisonicotinamide is unique due to the presence of both the bromine atom and the hydroxyl group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C6H5BrN2O2

Molekulargewicht

217.02 g/mol

IUPAC-Name

5-bromo-2-oxo-1H-pyridine-4-carboxamide

InChI

InChI=1S/C6H5BrN2O2/c7-4-2-9-5(10)1-3(4)6(8)11/h1-2H,(H2,8,11)(H,9,10)

InChI-Schlüssel

VQQBQSWBIPHOFS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CNC1=O)Br)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.